molecular formula C4H2Cl2O2 B12441200 But-2-enedioyl dichloride

But-2-enedioyl dichloride

Cat. No.: B12441200
M. Wt: 152.96 g/mol
InChI Key: ZLYYJUJDFKGVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-enedioyl dichloride, also known as fumaryl chloride, is an organic compound with the molecular formula C4H2Cl2O2. It is a reactive compound that can form new compounds through various chemical reactions.

Preparation Methods

But-2-enedioyl dichloride can be synthesized through several methods. One common synthetic route involves the reaction of fumaric acid with thionyl chloride. The reaction conditions typically include refluxing the mixture to facilitate the formation of this compound. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

But-2-enedioyl dichloride is a highly reactive compound that can undergo various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

But-2-enedioyl dichloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the fumaryl group into various compounds.

    Biology: Its cytotoxic properties make it a potential candidate for cancer research, particularly in studying the effects of cytotoxic agents on cancer cells.

    Medicine: Research is ongoing to explore its potential use in cancer treatment due to its ability to induce cell death in cancer cells.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which but-2-enedioyl dichloride exerts its effects involves its reactivity with various cellular components. It can react with proteins, nucleic acids, and other biomolecules, leading to cellular damage and cell death. The molecular targets and pathways involved in its cytotoxic effects are still under investigation, but it is believed to interfere with cellular processes essential for cell survival .

Comparison with Similar Compounds

But-2-enedioyl dichloride is similar to other acyl chlorides, such as acetyl chloride and benzoyl chloride, in terms of its reactivity and chemical properties its unique structure, containing a double bond between the carbon atoms, distinguishes it from other acyl chlorides

Similar compounds include:

  • Acetyl chloride (CH3COCl)
  • Benzoyl chloride (C6H5COCl)
  • Succinyl chloride (C4H6Cl2O2)

Each of these compounds has its own unique properties and applications, but this compound stands out due to its cytotoxic properties and potential use in cancer research .

Properties

IUPAC Name

but-2-enedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYJUJDFKGVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859513
Record name But-2-enedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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